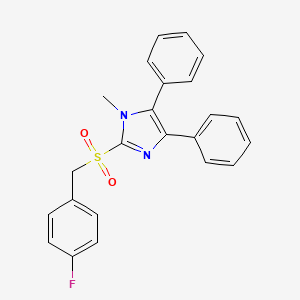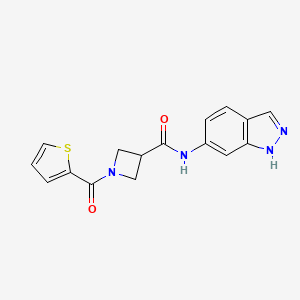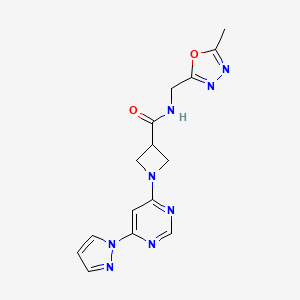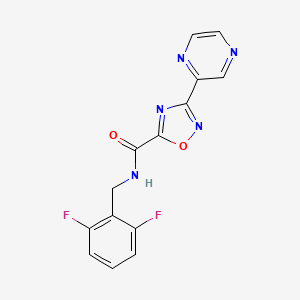
4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole derivatives often involves a one-pot condensation reaction . For instance, a similar imidazole derivative was synthesized by a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . For instance, a similar imidazole derivative was evaluated for antioxidant activity using four different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .Scientific Research Applications
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the compound of interest, have shown promising antibacterial activities. A specific derivative demonstrated significant antibacterial activity against rice bacterial leaf blight, caused by Xanthomonas oryzae pv. oryzae (Shi et al., 2015). This compound not only reduced the disease's impact but also enhanced the plant's resistance by increasing superoxide dismutase and peroxidase activities, highlighting its potential in agricultural applications.
Materials Science
In the realm of materials science, fluorinated compounds have been used to improve the conductivity and efficiency of organic solar cells. A study on modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoic acids, including 4-fluorobenzoic acid, resulted in significantly enhanced conductivity. This modification allowed the development of high-efficiency ITO-free organic solar cells, showcasing the utility of fluorinated compounds in advancing renewable energy technologies (Tan et al., 2016).
Chemical Synthesis
The synthesis and application of fluorinated sulfonamides, including structures similar to the query compound, have been explored for their potential as inhibitors of tumor-associated isozymes, such as carbonic anhydrase IX. These inhibitors show promise as antitumor agents due to their selective inhibition profiles, underscoring the significance of fluorinated sulfonamides in medicinal chemistry (Ilies et al., 2003).
Future Directions
The future directions for “4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone” could involve further exploration of its potential biological activities and applications in drug discovery and organic synthesis. Given the wide range of activities exhibited by imidazole derivatives, this compound could be a promising candidate for the development of new drugs .
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-26-22(19-10-6-3-7-11-19)21(18-8-4-2-5-9-18)25-23(26)29(27,28)16-17-12-14-20(24)15-13-17/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICRPLRRCDCMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2850914.png)

![1-(Thiophen-2-ylmethyl)-3-thiophen-2-ylsulfonyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B2850916.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2850917.png)
![3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2850920.png)
![2-(6-Tert-butylpyridazin-3-yl)-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2850922.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B2850925.png)
![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2850926.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2850927.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2850928.png)



